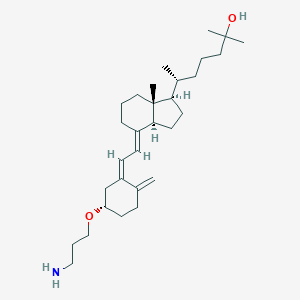

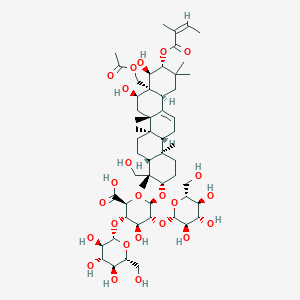

3-O-(2-Aminoethyl)-25-hydroxyvitamin D3

Vue d'ensemble

Description

Typically, a description of a compound would include its chemical formula, molecular weight, and structural features. It might also include its role or function if it’s a biological molecule.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved.Molecular Structure Analysis

This would involve discussing the 3D structure of the molecule, including the types of bonds it contains (single, double, triple, etc.), its geometry, and any notable structural features.Chemical Reactions Analysis

This would involve discussing the types of chemical reactions the compound can undergo, the conditions required for these reactions, and the products that are formed.Physical And Chemical Properties Analysis

This would involve discussing properties like the compound’s melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique

1. Therapeutic Potential in Prostate Cancer

The analog of 25-hydroxyvitamin D3, specifically 25-hydroxyvitamin D3-3β-(2)-Bromoacetate, has shown promising results as a therapeutic agent for prostate cancer. It demonstrated the ability to inhibit the growth of various prostate cancer cells and caused apoptosis, suggesting its potential as a non-toxic alternative for treating both androgen-sensitive and androgen-refractory prostate cancer (Swamy et al., 2004).

2. Role in Vitamin D Metabolism

Research on the glucuronidation of 25-hydroxyvitamin D3 by human liver microsomes highlights its significance in vitamin D metabolism. The study identified UGT1A4 and UGT1A3 as principal catalysts in the liver, influencing the formation of 25-hydroxyvitamin D3 metabolites. This process plays a critical role in maintaining vitamin D homeostasis (Wang et al., 2014).

3. Implications in Sarcoidosis

Studies involving pulmonary alveolar macrophages in sarcoidosis patients revealed that these cells metabolize 25-hydroxyvitamin D3, producing a compound similar to 1,25-dihydroxyvitamin D3. This indicates a unique aspect of vitamin D metabolism in sarcoidosis, which could have clinical implications for understanding and managing the disease (Adams et al., 1983).

4. Vascular Smooth Muscle Cell Regulation

The presence of 25-hydroxyvitamin D3-1α-hydroxylase in human vascular smooth muscle cells suggests a mechanism for local synthesis of 1,25-dihydroxyvitamin D3. This enzyme's expression can be modulated by factors like parathyroid hormone and estrogenic compounds, pointing towards a potential autocrine mechanism influencing vascular smooth muscle cell proliferation and phenotype (Somjen et al., 2005).

5. Expression in Parathyroid Glands

Research on 25-hydroxyvitamin D3-1α-hydroxylase expression in parathyroid glands, both normal and pathological, has provided insights into its role in calcium homeostasis and bone metabolism. This expression in the parathyroid, a key regulator of calcium, suggests a more intricate role of vitamin D metabolism in calcium regulation and parathyroid pathologies (Segersten et al., 2002).

6. Implications in Bone Health and Treatment of Psoriasis

Studies have shown that 1,25-dihydroxyvitamin D3 and its analogs, including 25-hydroxyvitamin D3, play significant roles in bone health, aiding in the treatment of conditions like rickets, renal osteodystrophy, and osteoporosis. Moreover, these compounds have been utilized in the treatment of psoriasis, indicating their importance in dermatological applications (Holick et al., 1992).

7. Reduced Activity in Prostate Cancer Cells

Research has found that human prostate cancer cells show reduced activity of 1α-hydroxylase, which is crucial for converting 25-hydroxyvitamin D3 to its active form. This reduction correlates with a decreased susceptibility to growth inhibition by 25-hydroxyvitamin D3, highlighting the importance of this metabolic pathway in prostate cancer biology (Hsu et al., 2001).

Safety And Hazards

This would involve discussing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.

Orientations Futures

This would involve discussing potential areas for future research involving the compound, such as new applications, improvements to its synthesis, or unanswered questions about its behavior.

I hope this general information is helpful! If you have a specific compound or topic you’d like information on, feel free to ask!

Propriétés

IUPAC Name |

(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51NO2/c1-22-11-14-26(33-20-8-19-31)21-25(22)13-12-24-10-7-18-30(5)27(15-16-28(24)30)23(2)9-6-17-29(3,4)32/h12-13,23,26-28,32H,1,6-11,14-21,31H2,2-5H3/b24-12+,25-13-/t23-,26+,27-,28+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIPMHBURQASRR-BAUWAPLESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)OCCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)OCCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475930 | |

| Record name | 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 | |

CAS RN |

163018-26-6 | |

| Record name | 3-O-(2-Aminoethyl)-25-hydroxyvitamin D3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

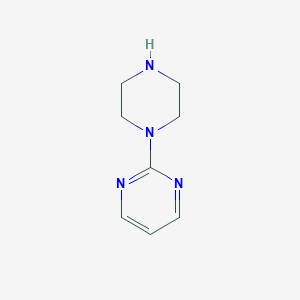

![[1,1'-Biphenyl]-2,2',5,5'-tetrol](/img/structure/B196283.png)

![5H-Dibenzo[b,f]azepine-5-carbonyl chloride](/img/structure/B196287.png)

![8-Azaspiro[4.5]decane-7,9-dione](/img/structure/B196294.png)

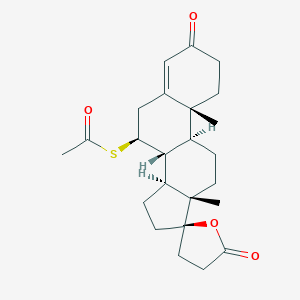

![Calcipotriol, anhydrous impurity A [EP]](/img/structure/B196321.png)